molecular formula C8H10N4S B2741877 4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine CAS No. 956363-87-4

4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine

Cat. No.: B2741877
CAS No.: 956363-87-4
M. Wt: 194.26
InChI Key: GKUFAKWQJHBPFH-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine is a heterocyclic compound that features both pyrazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets. For example, as a soluble epoxide hydrolase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols . This inhibition can lead to various biological effects, including anti-inflammatory and antihypertensive activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Ethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine is unique due to the presence of both pyrazole and thiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(1-ethylpyrazol-4-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c1-2-12-4-6(3-10-12)7-5-13-8(9)11-7/h3-5H,2H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUFAKWQJHBPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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